methyl 3-[(9-ethyl-9H-carbazol-3-yl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(9-ethyl-9H-carbazol-3-yl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that combines a carbazole moiety with a thiophene ring. Carbazole derivatives are known for their diverse biological activities and applications in organic electronics, while thiophene derivatives are widely used in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of methyl 3-[(9-ethyl-9H-carbazol-3-yl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps:
Synthesis of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Formation of 9-ethyl-9H-carbazol-3-carbaldehyde: 9-ethyl-9H-carbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Synthesis of the final compound: The 9-ethyl-9H-carbazol-3-carbaldehyde is reacted with thiophene-2-carboxylic acid and sulfamoyl chloride under suitable conditions to yield the desired product.
Chemical Reactions Analysis
Methyl 3-[(9-ethyl-9H-carbazol-3-yl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common reagents and conditions used in these reactions include acetic acid as a catalyst, acetone as a solvent, and room temperature conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-[(9-ethyl-9H-carbazol-3-yl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-[(9-ethyl-9H-carbazol-3-yl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 3-[(9-ethyl-9H-carbazol-3-yl)sulfamoyl]thiophene-2-carboxylate can be compared with other carbazole and thiophene derivatives:
Properties
Molecular Formula |
C20H18N2O4S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 3-[(9-ethylcarbazol-3-yl)sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-22-16-7-5-4-6-14(16)15-12-13(8-9-17(15)22)21-28(24,25)18-10-11-27-19(18)20(23)26-2/h4-12,21H,3H2,1-2H3 |
InChI Key |
QYCZORGVVXLUPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.